2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
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Overview
Description
The compound “2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have shown a broad range of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines derivatives was established on the basis of X-ray structural analysis . The structure of 3-halo-2-methyl-1 H -imidazo [1,2- a ]pyridinium trihalides, which were obtained from the respective trihalides, was also confirmed by X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo [1,2- a ]- pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Scientific Research Applications
Inhibition of Heparanase
A study by Xu et al. (2006) describes a class of compounds, including derivatives of 2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide, as inhibitors of heparanase. These compounds displayed significant inhibitory activity and showed oral exposure in mice.
Synthesis for Radiopharmaceuticals
Bobeldijk et al. (1990) discuss the synthesis of related compounds for the preparation of radiopharmaceuticals, highlighting a simple and high-yield method starting from related chemical structures. This indicates potential applications in medical imaging or therapy (Bobeldijk et al., 1990).
Liquid Crystal Applications
Qingjun (2007) synthesized a novel liquid crystalline compound closely related to the chemical structure , demonstrating its potential use in materials science, particularly in the field of liquid crystals (Qingjun, 2007).
Potential as Antiulcer Agents
Studies by Starrett et al. (1989) and Katsura et al. (1992) synthesized and evaluated imidazo[1,2-a]pyridines, closely related to the chemical , as potential antiulcer agents. They explored their gastric antisecretory and cytoprotective properties, revealing potential pharmaceutical applications.
Synthesis Methods and Chemical Properties
Papers by Mohammed et al. (2016), Ping (2007), Joshi et al. (2022), and others provide detailed insights into the synthesis and structural characterization of compounds structurally similar to this compound, suggesting diverse applications in chemical synthesis and design.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, such as this one, have been known to exhibit diverse bioactivity and have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines generally interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and others .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines is known to be clean, high yielding, and environmentally benign , which may suggest good bioavailability.
Result of Action
Given its potential targets and bioactivity, it can be inferred that the compound may have effects such as cell cycle arrest (via cdk inhibition), modulation of neuronal activity (via calcium channel blocking and gaba a receptor modulation), and others .
Action Environment
The synthesis of imidazo[1,2-a]pyridines is known to be reasonably fast, very clean, high yielding, and environmentally benign , suggesting that the compound may be stable under various conditions.
Future Directions
The future directions for the study of “2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide” and similar compounds could involve exploring their diverse bioactivity further . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a potential area of focus .
properties
IUPAC Name |
2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-21-7-5-4-6-19(21)23(27)24-18-10-8-17(9-11-18)20-15-26-13-12-16(2)14-22(26)25-20/h4-15H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNUMZFSMIUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=CC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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